![molecular formula C18H17FN2O5 B2857293 Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate CAS No. 681841-33-8](/img/structure/B2857293.png)

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

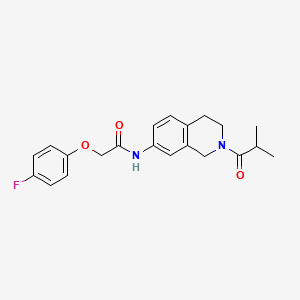

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate, commonly known as EFNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFNP is a derivative of propanoic acid and is synthesized through a multi-step process.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modification

Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate serves as a key intermediate in the synthesis of complex molecules due to its reactive functional groups. For instance, it has been used in the structural modification and preparation of ofloxacin analogs, showcasing its role in developing new antibacterial compounds (Rádl et al., 1991). Another study demonstrates its utility in the short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate, highlighting its versatility in chemical transformations (Nagel et al., 2011).

Pharmaceutical Applications

In pharmaceutical research, this compound has been pivotal in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. The process involves multiple synthesis steps, including the reduction and amidation reactions, emphasizing the compound's role in creating medically significant molecules (Cheng Huansheng, 2013).

Antitumor Activity

Research on amino acid ester derivatives containing 5-fluorouracil has uncovered that derivatives of this compound exhibit promising antitumor activities. This application is crucial in the ongoing search for more effective cancer treatments, demonstrating the compound's potential in oncology (Xiong et al., 2009).

Enzymatic Reduction Studies

The compound's versatility extends to enzymatic studies, where it has been used to investigate the enantioselective reduction of 3-aryl-3-keto esters, facilitated by fungi like Rhizopus species. This research provides insights into developing new chiral pharmaceuticals and fine chemicals, showcasing the compound's relevance in biocatalysis (Salvi & Chattopadhyay, 2006).

Eigenschaften

IUPAC Name |

ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O5/c1-2-26-17(22)11-16(12-6-5-7-13(10-12)21(24)25)20-18(23)14-8-3-4-9-15(14)19/h3-10,16H,2,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNMHNTYVAMSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)